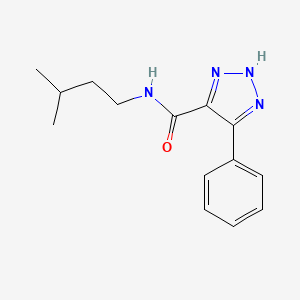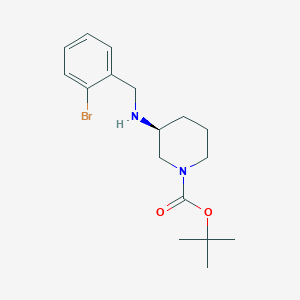![molecular formula C18H20N4O4S B2675656 5-(Morpholin-4-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 940998-16-3](/img/structure/B2675656.png)
5-(Morpholin-4-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(Morpholin-4-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile” is a nitrogen heterocycle that is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It has a five-membered pyrrolidine ring .
Synthesis Analysis
The synthesis of this compound involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The starting materials for the synthesis of the target compounds were thioamides .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and N '-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents .Chemical Reactions Analysis
In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Physical And Chemical Properties Analysis
The IR spectrum of this compound shows peaks at 3184 (NH), 2990 (Ar), 2852 (CH 2). The 1 H NMR spectrum (400 MHz) shows peaks at 3.15–3.37 (6H, m, CH 2); 3.52–3.56 (2H, m, CH 2); 3.64–3.76 (6H, m, CH 2); 3.83–3.92 (2H, m, CH2); 7.48–7.62 (5H, m, H Ph). The 13 C NMR spectrum (100 MHz) shows peaks at 45.2; 47.9; 51.5; 65.0; 65.3; 65.8; 125.9; 128.8; 130.8; 131.7; 143.2; 157.6; 167.7 .科学的研究の応用
Synthesis and Reactivity
Chemical Synthesis and Reactions : The interaction of 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)- and 5-(morpholin-4-yl)-2-(5-phthalimidopentyl)-1,3-oxazole-4-carbonitriles with hydrazine hydrate has been studied. These compounds undergo specific reactions leading to the formation of unique recyclization products. For example, the reaction of 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile with hydrazine hydrate results in the formation of a recyclization product, highlighting the compound's reactivity and potential for further chemical transformations (Chumachenko et al., 2014).
Properties of 5-Alkylamino-2-(Phthalimidoalkyl)-1,3-Oxazole-4-Carbonitriles : Another study focused on the synthesis and some properties of 5-alkylamino-1,3-oxazole-4-carbonitriles, revealing insights into their chemical behavior and potential applications. These compounds exhibit interesting reactivity patterns that could be leveraged in various scientific and industrial contexts (Chumachenko et al., 2014).
Potential Applications
Analytical Methodologies : The development and validation of analytical methodologies for detecting and quantifying impurities in related substances highlight the importance of these compounds in pharmaceutical analysis. These methodologies are crucial for ensuring the quality and safety of pharmaceutical products, showcasing the compound's role in the field of analytical chemistry and drug development (Varynskyi & Kaplaushenko, 2017).
Luminescent Lanthanide Ion Complexes : The synthesis of highly luminescent lanthanide ion complexes using derivatives of pyridine and oxazoline suggests potential applications in materials science, particularly in the development of new luminescent materials for use in various technological applications. This research demonstrates the versatility of oxazoline derivatives in creating functional materials with specific properties (de Bettencourt-Dias et al., 2007).
特性
IUPAC Name |
5-morpholin-4-yl-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c19-13-16-18(21-9-11-25-12-10-21)26-17(20-16)14-3-5-15(6-4-14)27(23,24)22-7-1-2-8-22/h3-6H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRDGKCQTKQKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675576.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2675577.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2675579.png)
![2-[2-(3,4-Dimethoxy-phenyl)-benzoimidazole-1-carbonyl]-benzoic acid](/img/structure/B2675581.png)
![2-(benzylthio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2675582.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide](/img/no-structure.png)
![Ethyl 1-methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B2675585.png)
![2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2675586.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenylchromen-4-one](/img/structure/B2675589.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B2675591.png)
